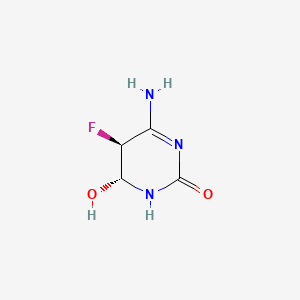

![molecular formula C8H6BrN3O B13092493 1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13092493.png)

1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

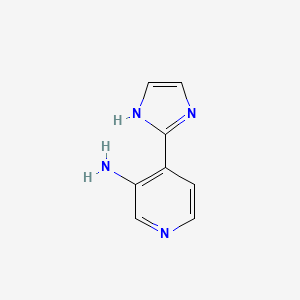

1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone typically involves the functionalization of the imidazo[1,2-b]pyridazine scaffold. For instance, a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine can be treated with alkylamines in the presence of cesium fluoride and benzyltriethylammonium chloride in dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate nucleophiles.

Oxidation and Reduction: The ethanone group can be oxidized or reduced under suitable conditions.

Common Reagents and Conditions

Substitution: Reagents such as alkylamines, cesium fluoride, and benzyltriethylammonium chloride in dimethyl sulfoxide are commonly used.

Oxidation/Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Applications De Recherche Scientifique

1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting TAK1 kinase, which is implicated in multiple myeloma.

Biological Studies: The compound’s effects on cell growth, differentiation, and apoptosis are of interest in cancer research.

Chemical Biology: It serves as a tool compound for studying signaling pathways involving TAK1 kinase.

Mécanisme D'action

The mechanism of action of 1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone involves the inhibition of TAK1 kinase activity. TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the active site of TAK1, preventing its phosphorylation and subsequent activation of downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the positioning of nitrogen atoms and substituents.

Imidazo[1,2-b]pyridazines: Other derivatives with different substituents at various positions on the ring system.

Uniqueness

1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of TAK1 kinase .

Propriétés

Formule moléculaire |

C8H6BrN3O |

|---|---|

Poids moléculaire |

240.06 g/mol |

Nom IUPAC |

1-(6-bromoimidazo[1,2-b]pyridazin-3-yl)ethanone |

InChI |

InChI=1S/C8H6BrN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-4H,1H3 |

Clé InChI |

OXNPNNTVKXLHSY-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=CN=C2N1N=C(C=C2)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

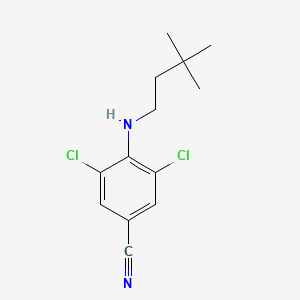

![9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B13092412.png)

![[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine](/img/structure/B13092413.png)

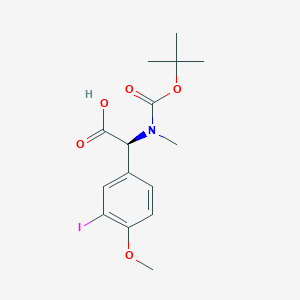

![3-((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide](/img/structure/B13092421.png)

![7-tert-Butyl 2-ethyl 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B13092449.png)

![4-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092465.png)

![7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine](/img/structure/B13092471.png)

![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium](/img/structure/B13092483.png)